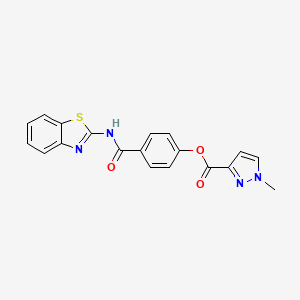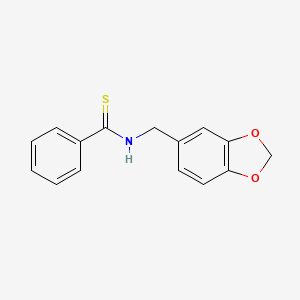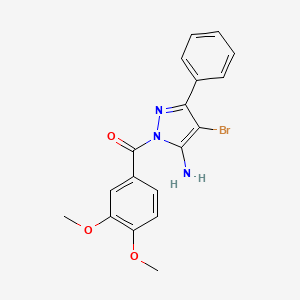![molecular formula C22H13F4N3 B11066298 4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11066298.png)
4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, pyridyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with pyridine derivatives under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrimidine ring. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and fluorophenyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
4-(3-Fluorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The trifluoromethyl group, in particular, plays a crucial role in stabilizing the compound’s interactions with its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine
- 4-(3-Bromophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine
- 4-(3-Methylphenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine
Uniqueness
Compared to similar compounds, 4-(3-fluorophenyl)-2-(4-pyridyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine exhibits unique properties due to the presence of the fluorine atom on the phenyl ring. This substitution enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications. The trifluoromethyl group further contributes to its distinct chemical behavior, providing additional stability and reactivity.
Properties
Molecular Formula |
C22H13F4N3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-pyridin-4-yl-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C22H13F4N3/c23-18-3-1-2-16(12-18)20-13-19(14-4-6-17(7-5-14)22(24,25)26)28-21(29-20)15-8-10-27-11-9-15/h1-13H |
InChI Key |
AGODIYGCLANVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11066215.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11066234.png)

![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11066246.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B11066256.png)

![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11066267.png)
![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone](/img/structure/B11066269.png)

![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11066303.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate](/img/structure/B11066305.png)
